molecular formula C11H16N4O4 B1678840 (S)-4,4'-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione CAS No. 24613-06-7

(S)-4,4'-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione

Cat. No. B1678840
CAS RN: 24613-06-7
M. Wt: 268.27 g/mol
InChI Key: BMKDZUISNHGIBY-SSDOTTSWSA-N
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Description

An antimitotic agent with immunosuppressive properties.

Scientific Research Applications

Antitumor Activity

(S)-4,4'-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione, as a derivative of bis(2,6-dioxopiperazine), has shown promising results in antitumor activity. In a study, a derivative known as MST-16 exhibited considerable therapeutic activity against various tumors, including leukemia, melanoma, adenocarcinoma, hepatoma, and fibrosarcoma. The compound not only prolonged life in mice bearing these tumors but also showed a greater therapeutic ratio compared to its parent compounds (Narita et al., 2008).

Thermal Behaviour and Phase Diagram

The thermal behavior and binary phase diagram of (S)-4,4'-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione, also known as dexrazoxane, have been studied. Using differential scanning calorimetry (DSC), the melting point of the racemic compound was found to be higher than that of the enantiomers. This study provides insights into the physical properties of the compound, which is crucial for its pharmaceutical applications (Vigevani et al., 1992).

Interaction with Topoisomerase IIα

This compound, along with other bisdioxopiperazines, has been studied for its interaction with eukaryotic topoisomerase II. Specifically, the clinically approved analog ICRF-187, which is closely related to (S)-4,4'-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione, is a modulator of topoisomerase II poisons and is used to protect against anthracycline-induced cardiomyopathy. This study highlights the compound’s dual role, including its pharmacological effects mediated through interaction with topoisomerase II and its iron chelating activity (Grauslund et al., 2007).

Inhibitory Action on Heat-Shock Protein 90

In silico studies have been conducted on the inhibitory action of diketopiperazines, including derivatives of (S)-4,4'-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione, against the cancer protein Hsp90. The docking scores from these studies suggest that these compounds could be potent with better scores than standard drugs, indicating their potential as anticancer agents (Sharma & Bs, 2014).

properties

IUPAC Name

4-[(2R)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKDZUISNHGIBY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305214
Record name NSC169779
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Razoxane, (R)-

CAS RN

24613-06-7
Record name Razoxane, (R)-
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Record name NSC169779
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Record name NSC169779
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Record name 4-[(2R)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione
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Record name RAZOXANE, (R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4,4'-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione
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Citations

For This Compound
11
Citations
E Eastland - Drugs of the Future, 1987 - hero.epa.gov
IPA COPYRIGHT: ASHP A brief monograph describing the synthesis, pharmacology, pharmacokinetics and clinical uses of the antineoplastic agent dexrazoxane ((+)-razoxane; NSC-…
Number of citations: 7 hero.epa.gov
S Classen, S Olland, JM Berger - Proceedings of the …, 2003 - National Acad Sciences
Type IIA topoisomerases both manage the topological state of chromosomal DNA and are the targets of a variety of clinical agents. Bisdioxopiperazines are anticancer agents that …
Number of citations: 312 www.pnas.org
F Giordanetto, A Schäfer, C Ottmann - Drug Discovery Today, 2014 - Elsevier
Highlights • Protein–protein interactions (PPIs) are ever increasingly targets for drug discovery. • Targeted small molecule inhibition of PPIs has repeatedly been shown to be successful. …
Number of citations: 56 www.sciencedirect.com
NR Palepu, SL Nongbri, JR Premkumar… - JBIC Journal of …, 2015 - Springer
Reaction of salicylaldehyde-2-picolinylhydrazone (HL) Schiff base ligand with precursor compounds [{(p-cymene)RuCl 2 } 2 ] 1, [{(C 6 H 6 )RuCl 2 } 2 ] 2, [{Cp*RhCl 2 } 2 ] 3 and [{Cp*…
Number of citations: 43 link.springer.com
R Srinivasan, A Aruna, JS Lee, M Kim… - BioMed research …, 2020 - hindawi.com
The present study aimed to evaluate the antioxidant and antiproliferative potential of ursolic acid and thujone isolated from leaves of Elaeagnus indica and Memecylon edule and their …
Number of citations: 21 www.hindawi.com
S Dev, N Gabhe, SR Dhaneshwar… - Mini-Reviews in …, 2017 - ingentaconnect.com
Considering the diverse applications and importance of DNA topoisomerases II (TOP II) inhibitors in biological systems, it is vital to understand the fundamental organic chemistry of …
Number of citations: 0 www.ingentaconnect.com
M Damercheli, M Mahdi, B Mehravi… - Iranian Journal of …, 2019 - ncbi.nlm.nih.gov
Although metal-based anticancer drugs have been recognized as the most effective agents over the organic compounds, non-selectivity and high toxic effects have limited their …
Number of citations: 4 www.ncbi.nlm.nih.gov
TS Basu Baul, D Dutta, D de Vos… - Current Topics in …, 2012 - ingentaconnect.com
Three new triphenyltin(IV) complexes, viz., triphenylstannyl 2-((E)-(4-hydroxy-3-((E)-((4-(methoxycarbonyl) phenyl)imino)methyl)phenyl)-diazenyl)benzoate (Ph3SnL2H: 2), methyl 2-((E)…
Number of citations: 4 www.ingentaconnect.com
FM Muganza - 2006 - open.uct.ac.za
University of Cape Town Page 1 The copyright of this thesis vests in the author. No quotation from it or information derived from it is to be published without full acknowledgement of the …
Number of citations: 1 open.uct.ac.za
N Boonyalai, P Sittikul, N Pradidphol… - Biomedicine & …, 2013 - Elsevier
Numerous naphthoquinone derivatives, such as rhinacanthins function as anticancer drugs, which target hTopoII. The structure of hTopoII contains both an ATPase domain and a DNA …
Number of citations: 15 www.sciencedirect.com

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